![molecular formula C13H11NO4S B1418615 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid CAS No. 1152992-43-2](/img/structure/B1418615.png)
5-(4-Methoxybenzamido)thiophene-2-carboxylic acid
Overview
Description
“5-(4-Methoxybenzamido)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1152992-43-2 . It has a molecular weight of 277.3 and is typically in powder form . The IUPAC name for this compound is 5-[(4-methoxybenzoyl)amino]-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for “5-(4-Methoxybenzamido)thiophene-2-carboxylic acid” is 1S/C13H11NO4S/c1-18-9-4-2-8(3-5-9)12(15)14-11-7-6-10(19-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
“5-(4-Methoxybenzamido)thiophene-2-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Antimicrobial Activity
A series of thiophene analogues were synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities . For instance, one compound showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi .
Antioxidant Activity
Some thiophene derivatives have shown excellent antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anticorrosion Activity
Thiophene derivatives have been utilized in industrial chemistry and material science as corrosion inhibitors . One synthesized compound showed high anticorrosion efficiency .
Anticancer Activity
Thiophene derivatives have also been evaluated for their antiproliferative activity against human lung cancer cell line (A-549) . One compound showed effective cytotoxic activity against this cell line .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
properties
IUPAC Name |
5-[(4-methoxybenzoyl)amino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-18-9-4-2-8(3-5-9)12(15)14-11-7-6-10(19-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFSSQCTIUNTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzamido)thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.